Ethyl 2,6-difluoro-4-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-difluoro-4-iodobenzoate: is an organic compound with the molecular formula C9H7F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize ethyl 2,6-difluoro-4-iodobenzoate involves the Suzuki-Miyaura coupling reaction.
Difluoromethylation: Another method involves the difluoromethylation of a suitable precursor.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 2,6-difluoro-4-iodobenzoate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling reactions as the coupling partner.
Major Products Formed:
Biphenyl Derivatives: Formed through cross-coupling reactions with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Ethyl 2,6-difluoro-4-iodobenzoate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Radiolabeling: This compound can be used in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Industry:
Wirkmechanismus
The mechanism of action of ethyl 2,6-difluoro-4-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom serves as a good leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-iodobenzoate: Similar structure but lacks the fluorine atoms at positions 2 and 6.
Ethyl 2-iodobenzoate: Similar structure but lacks the fluorine atoms and has iodine at position 2.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at positions 2 and 6 in ethyl 2,6-difluoro-4-iodobenzoate enhances its reactivity and stability compared to similar compounds.
Versatility in Reactions: This compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H7F2IO2 |
---|---|
Molekulargewicht |
312.05 g/mol |
IUPAC-Name |
ethyl 2,6-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
RGROTJILSKBBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.